molecular formula C36H30N3O6P3 B075580 Hexaphenoxycyclotriphosphazene CAS No. 1184-10-7

Hexaphenoxycyclotriphosphazene

Cat. No.: B075580
CAS No.: 1184-10-7
M. Wt: 693.6 g/mol
InChI Key: RNFJDJUURJAICM-UHFFFAOYSA-N
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Description

Hexaphenoxycyclotriphosphazene is a chemical compound known for its flame-retardant properties. It is commonly used in various polymer applications to enhance fire resistance. The compound consists of a cyclotriphosphazene ring with six phenoxy groups attached, which contribute to its stability and effectiveness as a flame retardant .

Mechanism of Action

Target of Action

HPCTP is primarily used as a flame retardant . Its primary targets are various materials that are prone to catching fire, such as epoxy resin (EP) . By acting on these materials, HPCTP enhances their resistance to ignition and slows down the spread of fire.

Mode of Action

HPCTP interacts with its targets (flammable materials) by integrating into their structure. For instance, in the case of EP, HPCTP is combined with other compounds like UiO66-NH2 (a kind of metal-organic frame, MOF) and halloysite nanotubes (HNTs) to create a synergistic flame retardant . This interaction enhances the thermostability and fire safety of the material .

Biochemical Pathways

It’s known that the compound and its metabolites can antagonize retinoic acid and retinoic x receptors . This antagonistic activity may contribute to certain developmental abnormalities in organisms exposed to HPCTP .

Pharmacokinetics

It’s known that hpctp can be metabolized into pentaphenoxycyclotriphosphazene (ppctp) in organisms exposed to it .

Result of Action

The primary result of HPCTP’s action is enhanced flame retardancy. Materials treated with HPCTP exhibit increased resistance to ignition and slower spread of fire . Exposure to hpctp and its metabolites can also lead to developmental abnormalities in organisms .

Action Environment

The action of HPCTP can be influenced by various environmental factors. For instance, the flame retardant performances of materials treated with HPCTP can be weakened under certain conditions . Moreover, HPCTP has been detected in various environmental settings, indicating its potential to affect wildlife .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hexaphenoxycyclotriphosphazene typically involves the reaction of hexachlorocyclotriphosphazene with phenol. The process includes the following steps:

    Dispersing phenol and an alkali metal hydroxide in methyl alcohol: This mixture undergoes a backflow reaction under inert gas protection.

    Solvent removal and product cooling: The methyl alcohol solvent is removed and recycled, and the product is cooled and dried.

    Reaction with phosphonitrilic chloride trimer: The phenolate and solvent are placed in a reaction kettle, and a ketone solution of phosphonitrilic chloride trimer is added dropwise.

    Backflow reaction: The mixture undergoes another backflow reaction.

    Solvent removal and product washing: The solvent is removed and recycled, and the product is washed with deionized water until neutral pH is achieved.

    Drying and filtration: The product is dried, heated with an alcohol solvent, cooled, and filtered to obtain the final product.

Industrial Production Methods: Industrial production methods for this compound follow similar steps but are optimized for higher yield and efficiency. The process is designed to be simple, low in energy consumption, and capable of recycling solvents to minimize waste .

Chemical Reactions Analysis

Hexaphenoxycyclotriphosphazene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Phenol and alkali metal hydroxide: Used in the initial preparation steps.

    Phosphonitrilic chloride trimer: Reacts with phenolate to form this compound.

    Alcohol solvents: Used in the final purification steps.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,4,4,6,6-hexaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-46(41-32-21-9-2-10-22-32)37-47(42-33-23-11-3-12-24-33,43-34-25-13-4-14-26-34)39-48(38-46,44-35-27-15-5-16-28-35)45-36-29-17-6-18-30-36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFJDJUURJAICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N3O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152110
Record name Hexaphenoxycyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184-10-7
Record name Hexaphenoxycyclotriphosphazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2lambda5,4lambda5,6lambda5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexaphenoxycyclotriphosphazene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexaphenoxycyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexaphenoxycyclotriphosphazene
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Hexaphenoxycyclotriphosphazene
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Hexaphenoxycyclotriphosphazene
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Hexaphenoxycyclotriphosphazene
Reactant of Route 5
Hexaphenoxycyclotriphosphazene
Reactant of Route 6
Hexaphenoxycyclotriphosphazene

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